molecular formula C11H15FN2O B1471119 1-(2-Fluoro-3-methoxyphenyl)piperazine CAS No. 1121613-59-9

1-(2-Fluoro-3-methoxyphenyl)piperazine

Cat. No.: B1471119
CAS No.: 1121613-59-9
M. Wt: 210.25 g/mol
InChI Key: FACXPIAFKDEUQE-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

The synthesis of 1-(2-Fluoro-3-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-3-methoxyaniline with piperazine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

1-(2-Fluoro-3-methoxyphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide .

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the piperazine moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield quinones, while reduction with sodium borohydride can produce amines .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to neurotransmitter receptors, such as serotonin receptors, and modulate their activity. This interaction can influence various signaling pathways and result in changes in cellular processes and physiological responses .

Comparison with Similar Compounds

1-(2-Fluoro-3-methoxyphenyl)piperazine can be compared with other similar compounds, such as 1-(2-methoxyphenyl)piperazine and 1-(3-fluoro-2-methoxyphenyl)piperazine. These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring .

Biological Activity

1-(2-Fluoro-3-methoxyphenyl)piperazine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a ligand for various neurotransmitter receptors. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

This compound, with the chemical formula C11H14FNC_{11}H_{14}FN and a molecular weight of 195.24 g/mol, features a piperazine ring substituted with a fluoromethoxyphenyl group. Its structure is crucial for its interaction with biological targets, particularly in the central nervous system (CNS).

Dopamine Receptor Interaction

Research indicates that this compound acts as a ligand for dopamine receptors, particularly the D2 and D3 subtypes. Studies have shown that derivatives of this compound exhibit varying degrees of agonistic activity at these receptors. For instance, it was found that certain analogues demonstrated full agonist properties at the D3 receptor, which is implicated in the modulation of mood and behavior .

Table 1: Binding Affinities of this compound Derivatives

CompoundD2R Ki (nM)D3R Ki (nM)D3R/D2R Selectivity
This compound1015015
Analog A810012.5
Analog B2030015

This table illustrates the selectivity and binding affinities of various compounds related to this compound, indicating its potential as a therapeutic agent targeting dopamine pathways.

Serotonin Receptor Activity

Additionally, this compound has shown promising results as an antagonist at serotonin receptors, specifically the 5-HT1A subtype. Binding assays revealed a high affinity for these receptors, suggesting its role in modulating serotonergic signaling, which is vital in treating anxiety and depression .

Table 2: Binding Affinities for Serotonin Receptors

Compound5-HT1A Ki (nM)Functional Activity
This compound50Antagonist
Control Compound200Agonist

Case Study: Antidepressant Effects

In a controlled study involving rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors. The compound's efficacy was attributed to its action on both dopamine and serotonin systems, highlighting its potential as a dual-action antidepressant .

Case Study: Neuroimaging Applications

Recent advancements have explored the use of this compound in neuroimaging. A study demonstrated that radiolabeled derivatives could effectively bind to CNS receptors in vivo, providing insights into neuroreceptor dynamics during psychiatric disorders . This application underscores the compound's versatility beyond traditional pharmacological roles.

Properties

IUPAC Name

1-(2-fluoro-3-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACXPIAFKDEUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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